molecular formula C8H16O2 B8677639 2-Pentanol, 2-methyl-, acetate CAS No. 34859-98-8

2-Pentanol, 2-methyl-, acetate

Cat. No.: B8677639
CAS No.: 34859-98-8
M. Wt: 144.21 g/mol
InChI Key: ZBIZLXMISNHYIG-UHFFFAOYSA-N
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Description

Historical Trajectories in Research on Branched Acetate (B1210297) Esters

The study of acetate esters is deeply rooted in the history of natural product chemistry, driven by the desire to understand and replicate the characteristic aromas of fruits and flowers. uga.edulibretexts.org Esters are widely recognized as key contributors to these natural scents. uga.eduvaia.com The investigation into branched-chain esters, a specific subclass to which 2-Pentanol, 2-methyl-, acetate belongs, emerged from the detailed analysis of fruit aroma profiles. fishersci.ie

Early research in the 19th and 20th centuries focused on identifying the volatile components responsible for these pleasant odors, leading to the discovery and synthesis of various esters for use as artificial flavors. uga.eduijisrt.com While simple, linear esters were initially the primary focus, advancements in analytical techniques allowed for the identification of more complex, branched structures in natural sources. fishersci.ie For instance, research has shown that branched-chain esters, such as 2-methylbutyl acetate, are significant contributors to the aroma of fruits like apples. researchgate.net

The development of synthetic methodologies, such as the Fischer-Speier esterification, provided a foundational route for preparing these compounds in the laboratory, allowing for more systematic study of their properties. ijisrt.com This classical approach, involving the reaction of a carboxylic acid with an alcohol, laid the groundwork for producing a wide array of esters, including those with branched structures. researchgate.netscribd.com However, the synthesis of tertiary esters like this compound presented unique challenges compared to their primary and secondary counterparts due to steric hindrance and different reaction mechanisms. google.com

Academic Significance of this compound in Contemporary Chemical Science

In modern chemical science, the academic significance of this compound extends beyond its potential as a flavor or fragrance agent. Its structure as a tertiary acetate ester makes it a subject of interest for several reasons.

From a synthetic chemistry perspective, the preparation of tertiary esters continues to be an area of active research. Traditional methods often suffer from limitations, prompting the exploration of new catalytic systems and reaction conditions to improve yield and purity. researchgate.netgoogle.com The study of the synthesis of this compound can provide valuable insights into the reactivity of sterically hindered tertiary alcohols.

In the realm of "Green Chemistry," the biocatalytic synthesis of esters using enzymes like lipases has gained considerable attention as an environmentally friendly alternative to chemical methods. nih.govpreprints.org Research into the enzymatic production of branched-chain esters is an emerging field, and understanding how the structure of a tertiary alcohol like 2-methyl-2-pentanol (B124083) affects enzymatic esterification is a key area of investigation. researchgate.netmdpi.com The use of tertiary alcohols as solvents in enzymatic synthesis has also been explored, highlighting their unique properties in biocatalytic processes. mdpi.com

Furthermore, the study of tertiary alcohols and their derivatives serves as a mechanistic probe in other areas of chemistry. For example, recent research has utilized 2-methyl-2-pentanol in photocatalysis studies to elucidate reaction mechanisms on catalyst surfaces. researchgate.netacs.org The selective conversion of this tertiary alcohol provides fundamental insights into photocatalytic reactions at a molecular level. acs.org

Current Research Frontiers and Unresolved Questions Pertaining to this compound

While the body of research specifically on this compound is not as extensive as for other esters, several current research frontiers and unresolved questions can be identified based on studies of related compounds and broader chemical principles.

A significant area of ongoing research is the development of more efficient and sustainable methods for the synthesis of tertiary esters. This includes the optimization of existing catalytic methods and the discovery of novel catalysts that can overcome the steric challenges associated with tertiary alcohols. researchgate.net The application of biocatalysis to the synthesis of this compound remains a largely unexplored area with considerable potential. Key questions include identifying suitable enzymes that can accommodate the bulky tertiary alcohol substrate and optimizing reaction conditions for high conversion and selectivity. researchgate.netmdpi.com

The detailed sensory properties and flavor profile of pure this compound are not well-documented in publicly available literature. A systematic investigation into its odor and taste characteristics, including its olfactory threshold, would be valuable for the flavor and fragrance industry. The sensory impact of structurally related branched esters, like 2-methylbutyl acetate, has been shown to be significant even at subthreshold concentrations, suggesting that this compound could also play a role in complex flavor profiles. researchgate.net

Furthermore, the biological function and metabolic pathways of many esters in the organisms that produce them are not fully understood. nih.gov While it is known that yeasts produce a variety of acetate esters during fermentation, the specific enzymatic pathways and the physiological advantages of producing a tertiary ester like this compound are open questions for future research. nih.gov

Finally, the unique reactivity of tertiary alcohols and their esters in areas like photocatalysis opens up new avenues for investigation. researchgate.netacs.org Understanding the detailed mechanism of how this compound and its precursor alcohol interact with photocatalysts could lead to the development of new selective chemical transformations.

Chemical Compound Information

Compound Name
This compound
2-methylpentan-2-yl acetate
2-methyl-2-pentanol
Acetic Acid
2-methylbutyl acetate

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name 2-methylpentan-2-yl acetate nih.gov
CAS Number 34859-98-8 nih.gov
Molecular Formula C8H16O2 nih.gov
Molecular Weight 144.21 g/mol nih.gov
Boiling Point 143.6 °C at 760 mmHgChemNet
Density 0.878 g/cm³ChemNet
Flash Point 39.1 °CChemNet
Refractive Index 1.412ChemNet

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34859-98-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-methylpentan-2-yl acetate

InChI

InChI=1S/C8H16O2/c1-5-6-8(3,4)10-7(2)9/h5-6H2,1-4H3

InChI Key

ZBIZLXMISNHYIG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways for 2 Pentanol, 2 Methyl , Acetate

Catalytic Strategies in the Esterification of 2-Pentanol, 2-methyl-

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for ester synthesis. Strong mineral acids, such as sulfuric acid and p-toluenesulfonic acid, are commonly employed to protonate the carbonyl oxygen of acetic acid, thereby activating it for nucleophilic attack by 2-Pentanol, 2-methyl-. google.comredalyc.org This method, a variation of the Fischer esterification, can achieve high conversions. cnchemshop.com The reaction equilibrium can be shifted towards the product by removing water, a byproduct, through azeotropic distillation. google.com

More advanced homogeneous systems include organometallic complexes. For instance, ruthenium-based catalysts have been shown to be effective in the Tishchenko reaction, which couples aldehydes to form esters, and can be adapted for direct esterification processes, offering high selectivity under specific conditions. google.comgoogle.com

Table 1: Comparison of Homogeneous Catalysts for Esterification

CatalystTypical Reaction ConditionsAdvantagesDisadvantagesReference
Sulfuric Acid (H₂SO₄)60-120°C, Excess Acetic Acid, Removal of WaterLow cost, High reaction rateCorrosive, Difficult to separate, Generates acidic waste redalyc.orgcnchemshop.com
p-Toluenesulfonic Acid (p-TSA)80-110°C, Often with a Dean-Stark trapSolid (easier to handle than H₂SO₄), EffectiveRequires separation, Acidic waste google.com
Ruthenium Complex20-150°C, Inert atmosphereHigh selectivity, Milder conditions possibleHigh cost, Potential for metal contamination in product google.comgoogle.com

For industrial applications, heterogeneous catalysts are preferred as they simplify product purification and enable continuous processing. organic-chemistry.org Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15, Dowex 50W) and zeolites, provide active sites for the esterification reaction to occur. lsbu.ac.ukacs.org These materials are packed into columns where the reactant mixture flows through, facilitating the reaction. lsbu.ac.uk

The key advantages of heterogeneous systems include the ease of catalyst separation from the reaction mixture (preventing product contamination), catalyst reusability, and reduced corrosion and waste disposal issues. researchgate.net Reactive distillation, a process that combines reaction and distillation in a single unit, is often employed with these catalysts to continuously remove the ester product and/or water, driving the reaction to completion. researchgate.net

Table 2: Overview of Heterogeneous Catalysts for Ester Synthesis

Catalyst TypeExamplesOperating TemperatureKey FeaturesReference
Ion-Exchange ResinsAmberlyst-15, NKC-960-120°CHigh activity, Widely used in reactive distillation lsbu.ac.ukresearchgate.net
ZeolitesH-ZSM-5, Mordenite100-200°CShape selectivity, High thermal stability acs.org
Sulfated ZirconiaSO₄²⁻/ZrO₂120-180°CSuperacidic properties, High activity acs.org

Biocatalysis has emerged as a powerful green alternative for ester synthesis. cnchemshop.com Enzymes, particularly lipases (E.C. 3.1.1.3) and esterases, catalyze the esterification of alcohols under exceptionally mild conditions (e.g., moderate temperatures and neutral pH). mdpi.comacs.org Lipases from sources like Candida antarctica (often immobilized as Novozym 435) and Candida rugosa are highly effective. mdpi.comnih.govresearchgate.net

The high chemo-, regio-, and enantioselectivity of these enzymes minimizes the formation of byproducts. mdpi.comacs.org The synthesis often occurs in non-aqueous solvents or solvent-free systems to shift the equilibrium from hydrolysis to esterification. jmbfs.org Products synthesized via biocatalysis are often labeled as "natural," which is highly desirable in the flavor and fragrance industries. nih.gov

Table 3: Selected Lipases for Acetate (B1210297) Ester Synthesis

Enzyme (Source)FormTypical ConditionsKey Findings for Ester SynthesisReference
Lipase (B570770) B from Candida antarctica (CALB)Immobilized (e.g., Novozym 435)40-65°C, Organic Solvent or Solvent-FreeHigh conversion (>90%), Excellent stability and reusability researchgate.net
Lipase from Candida rugosa (CRL)Immobilized or Free30-50°C, pH ~7.0Effective for short-chain esters, high conversion when immobilized nih.gov
Lipase from Aspergillus nigerImmobilized40-60°C, various organic solventsGood catalytic activity for a range of esters acs.org

Chemo-Enzymatic Hybrid Approaches in Acetate Ester Synthesis

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis in a single process or a multi-step sequence. nih.govcsic.es This hybrid approach leverages the high selectivity of enzymes and the broad reaction scope of chemical catalysts. nih.gov For the synthesis of 2-Pentanol, 2-methyl-, acetate, a possible strategy could involve an enzyme-catalyzed esterification to form the ester with high purity, followed by a chemical step for purification or further modification if needed. researchgate.net

Alternatively, a chemical reaction could be used to synthesize a precursor which is then converted to the final product by an enzyme. For example, a chemical catalyst could be used to form the tertiary alcohol (2-Pentanol, 2-methyl-) from simpler precursors, followed by a highly selective lipase-catalyzed acetylation to yield the final ester, avoiding harsh conditions that might cause side reactions like dehydration of the tertiary alcohol.

Mechanistic Elucidation of Formation Reactions for this compound

Understanding the reaction mechanism is key to optimizing the synthesis.

Acid-Catalyzed (Fischer) Esterification: The mechanism begins with the protonation of the carbonyl oxygen of acetic acid by an acid catalyst (e.g., H₂SO₄). This increases the electrophilicity of the carbonyl carbon, which is then attacked by the hydroxyl group of 2-Pentanol, 2-methyl-. This results in the formation of a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of a water molecule to yield the protonated ester. Finally, deprotonation of the ester regenerates the catalyst and gives the final product, this compound. cdnsciencepub.com

Lipase-Catalyzed Esterification: The mechanism for lipase catalysis typically follows a Ping-Pong Bi-Bi model. It involves a catalytic triad (B1167595) of amino acids (usually Serine, Histidine, and Aspartate/Glutamate) in the enzyme's active site. acs.org

Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of the acyl donor (acetic acid or an activated acetate), forming a tetrahedral intermediate. This intermediate collapses, releasing the alcohol part of the acyl donor (or water, in the case of acetic acid) and forming a covalent acyl-enzyme intermediate.

Deacylation: The alcohol (2-Pentanol, 2-methyl-) then enters the active site and its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the ester product (this compound) and regenerate the free enzyme. jmbfs.org

Sustainable Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be evaluated against the 12 Principles of Green Chemistry to enhance its sustainability. organic-chemistry.orgmlsu.ac.inmsu.eduresearchgate.net

Waste Prevention: Biocatalytic and heterogeneous catalytic methods generate significantly less waste compared to homogeneous acid catalysis, which requires neutralization and results in salt formation. organic-chemistry.orgresearchgate.net

Atom Economy: Catalytic methods are superior to the use of stoichiometric reagents. The ideal esterification reaction has a good atom economy, with water being the only theoretical byproduct. mlsu.ac.inmsu.edu

Less Hazardous Chemical Synthesis: Using enzymes or solid acid catalysts avoids the use of corrosive and hazardous strong acids like H₂SO₄. mdpi.comresearchgate.net

Designing Safer Chemicals: The product itself is a fragrance and flavoring agent, and its synthesis should avoid toxic impurities.

Safer Solvents and Auxiliaries: Biocatalysis can be performed in greener solvents or even solvent-free systems, reducing reliance on volatile organic compounds (VOCs). researchgate.net

Design for Energy Efficiency: Biocatalytic reactions operate at or near ambient temperature and pressure, significantly reducing the energy requirements compared to conventional methods that require heating. mdpi.commlsu.ac.in

Use of Renewable Feedstocks: While the petrochemical route is common, research into producing precursors like alcohols and carboxylic acids from biomass is an active area aligned with this principle. organic-chemistry.org

Reduce Derivatives: Direct esterification is preferred over multi-step processes that require protecting groups. mlsu.ac.in

Catalysis: This is a core principle. Catalytic reagents (especially heterogeneous and biocatalysts) are superior to stoichiometric ones as they are used in small amounts and can often be recycled. organic-chemistry.orgresearchgate.net

Design for Degradation: As a fragrance component, the product is expected to degrade into innocuous products in the environment.

Real-time Analysis for Pollution Prevention: In-line monitoring of continuous processes (e.g., reactive distillation) allows for real-time control to maximize yield and minimize byproduct formation. msu.edu

Sophisticated Analytical and Spectroscopic Characterization of 2 Pentanol, 2 Methyl , Acetate

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Pentanol, 2-methyl-, acetate (B1210297), standard one-dimensional ¹H and ¹³C NMR provide initial structural confirmation. However, advanced NMR techniques offer a deeper understanding of its three-dimensional structure and the spatial relationships between its atoms.

Predicted ¹H and ¹³C NMR chemical shifts for 2-Pentanol, 2-methyl-, acetate are presented in the data tables below. These predictions are based on computational models and offer a reference for the expected spectral features of the molecule.

Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (acetate) ~2.0 Singlet 3H
CH₃ (C2-methyls) ~1.4 Singlet 6H
CH₂ (C3) ~1.8 Quartet 2H
CH₂ (C4) ~1.5 Sextet 2H

Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (acetate) ~170
C2 ~85
CH₃ (acetate) ~22
CH₃ (C2-methyls) ~25
C3 ~35
C4 ~17

To unambiguously assign the proton and carbon signals and to probe the connectivity within the this compound molecule, multi-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A 2D COSY spectrum would reveal proton-proton couplings within the same spin system. For this compound, this would primarily show correlations between the protons on C3, C4, and C5, confirming the propyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, for instance, confirming which protons are attached to C3, C4, and C5.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. For this compound, HMBC correlations would be expected from the acetate methyl protons to the carbonyl carbon, and from the C2-methyl protons to the quaternary carbon at C2 and to C3.

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its solid, crystalline, or amorphous forms. In the solid state, anisotropic interactions, which are averaged out in solution, become significant and can provide information on local order and molecular packing. For a relatively small and flexible molecule like this compound, ssNMR could be used to study its conformational preferences in the solid state and to characterize any polymorphism (the existence of multiple crystalline forms).

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a powerful tool in NMR spectroscopy. While not commonly required for a molecule of this size and complexity, isotopic labeling could be employed for specific research questions. For instance, ¹³C labeling of the acetate group would significantly enhance the signal of the carbonyl and methyl carbons in the ¹³C NMR spectrum, facilitating relaxation studies or the analysis of complex mixtures.

High-Resolution Mass Spectrometry for Molecular Structure and Isomer Discrimination

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the structure of the precursor ion and its fragmentation pathways. For this compound, the molecular ion ([M]⁺˙) would be expected to undergo characteristic fragmentation patterns for esters.

Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. The analysis of the MS/MS spectrum of this compound would allow for the identification of key fragment ions, providing confirmatory evidence for its structure.

Plausible Key Fragment Ions in the Mass Spectrum of this compound

m/z Plausible Fragment
144 [C₈H₁₆O₂]⁺˙ (Molecular Ion)
129 [M - CH₃]⁺
101 [M - C₃H₇]⁺
87 [M - C₄H₉]⁺
71 [C₅H₁₁]⁺

High-Resolution Accurate Mass (HRAM) analysis provides a very precise measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the ion. For this compound, HRAM analysis of the molecular ion would confirm its elemental formula as C₈H₁₆O₂. This is a critical step in the identification of an unknown compound or for confirming the identity of a synthesized molecule, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Chiroptical Spectroscopic Methods for Stereochemical Assignment of this compound

Since this compound possesses a stereocenter at the carbon atom bearing the acetate group (if synthesized from chiral 2-methyl-2-pentanol), it is a chiral molecule existing as two enantiomers. Chiroptical spectroscopic techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for determining the absolute configuration of these enantiomers.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The resulting spectrum, with positive or negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around a chromophore.

The ester carbonyl group in this compound acts as a chromophore, exhibiting a weak n → π* electronic transition. While weak, this transition is stereosensitive and can produce a measurable ECD signal. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a given enantiomer can be unambiguously assigned. This approach has been successfully used to determine the stereochemistry of various natural products and chiral molecules.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD provides stereochemical information from the molecule's vibrational transitions. An advantage of VCD is that every molecule with a chiral center has a VCD spectrum, as it does not rely on the presence of a UV-Vis chromophore.

VCD is particularly powerful for conformational and configurational analysis of flexible molecules. For this compound, the entire fingerprint region (typically 1500-900 cm⁻¹) can provide a rich set of VCD bands. The C-O stretching and C-H bending modes are particularly sensitive to the chiral environment. As with ECD, the standard method for stereochemical assignment involves comparing the experimental VCD spectrum to the Boltzmann-averaged spectrum calculated for a specific enantiomer using DFT methods. Studies on other chiral acetates have demonstrated that VCD, in conjunction with computational analysis, is a reliable method for discriminating between diastereomers and assigning absolute configurations, even when their standard IR spectra are nearly identical.

Advanced Chromatographic Separation and Quantification Techniques

Chromatography is indispensable for the separation, identification, and quantification of this compound, especially for resolving its enantiomers and analyzing it within complex mixtures.

Gas chromatography (GC) is the primary technique for analyzing volatile compounds like this acetate ester. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information. For accurate quantification, an internal standard method is typically employed.

The separation of the enantiomers of this compound requires the use of a chiral stationary phase (CSP) in the GC column. Cyclodextrin-based CSPs are commonly used for this purpose. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and individual quantification. The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated beta-cyclodextrin) can be optimized to achieve baseline resolution of the enantiomeric pair. Chiral GC is a well-established method for resolving the optical isomers of various esters and alcohols. gcms.cz

Table 3: Illustrative Gas Chromatography (GC) Method for Chiral Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm) gcms.cz
Carrier Gas Helium or Hydrogen
Inlet Temperature 220 °C
Oven Program 50 °C (hold 2 min), ramp at 5 °C/min to 180 °C, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temp. 250 °C
Injection Mode Split (e.g., 50:1 ratio)

This method would allow for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample containing this compound, which is crucial in fields such as fragrance analysis and asymmetric synthesis.

Gas Chromatography hyphenated with Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of volatile compounds like this compound. This hyphenated method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the ester is first vaporized in a heated injector port and swept onto a chromatographic column by an inert carrier gas, such as helium or nitrogen. The column, often a long, thin capillary tube coated with a stationary phase, separates the components of the sample based on their boiling points and affinities for the stationary phase. As this compound is a relatively volatile ester, it travels through the column at a rate determined by the column temperature program and the carrier gas flow rate, resulting in a characteristic retention time (tᵣ) under specific chromatographic conditions.

Upon exiting the GC column, the separated analyte enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons, a process known as electron ionization (EI). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]•⁺), and also induces fragmentation into smaller, characteristic charged ions. These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a unique fingerprint of the compound. For this compound (C₈H₁₆O₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (144.21 g/mol ). However, the fragmentation pattern is often more informative for structural elucidation. The fragmentation of esters typically involves cleavage of bonds adjacent to the carbonyl group and the ester oxygen. Key fragments for 2-methylpentan-2-yl acetate include a prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, which is often the base peak for acetate esters. Other significant fragments can arise from the cleavage of the tertiary carbocation, [C₆H₁₃]⁺, and subsequent rearrangements. The National Institute of Standards and Technology (NIST) mass spectrometry data for this compound identifies the top peaks at m/z 43, 101, and 87.

Table 1: Illustrative GC-MS Data for this compound

ParameterValueDescription
Retention Time (tᵣ)8.52 minTime taken for the analyte to pass through the GC column under specific conditions.
Molecular Ion [M]•⁺ (m/z)144Corresponds to the mass of the intact molecule. Often of low intensity for esters.
Base Peak (m/z)43The most abundant fragment ion, characteristic of the acetyl group [CH₃CO]⁺.
Key Fragment (m/z)101Corresponds to the loss of an acetyl radical from the molecular ion.
Key Fragment (m/z)87Corresponds to the loss of a C₄H₉ radical.
Key Fragment (m/z)59Corresponds to the acetate ion [CH₃COO]⁻ or related fragments.

Note: This data is illustrative and can vary based on the specific GC-MS instrument and analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for identifying and quantifying any impurities. Unlike GC, HPLC is particularly well-suited for less volatile compounds and offers a wide range of stationary and mobile phases, providing high versatility. For an ester like 2-methylpentan-2-yl acetate, a reversed-phase HPLC method is commonly employed.

In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The sample is dissolved in a suitable solvent and injected into the system. Separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The more nonpolar this compound will interact more strongly with the C18 column and thus be retained longer than more polar impurities. Conversely, less polar impurities will be retained longer.

Detection is commonly performed using a UV detector, although esters with simple alkyl groups lack strong chromophores. Therefore, detection might be set at a low wavelength (e.g., 200-210 nm) or an alternative detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be used.

Purity assessment is performed by analyzing the chromatogram. The peak corresponding to this compound should be the major peak. Any other peaks represent impurities. The area of each peak is proportional to the concentration of the corresponding compound. The purity is then calculated as the percentage of the main peak area relative to the total area of all peaks. This method can detect impurities such as unreacted starting materials (e.g., 2-methyl-2-pentanol (B124083) and acetic acid) or by-products from the synthesis process.

Table 2: Example HPLC Purity Analysis of a this compound Sample

Peak No.Retention Time (min)Peak AreaIdentityArea %
12.1515,230Impurity A (e.g., Acetic Acid)0.45%
23.4828,990Impurity B (e.g., 2-Methyl-2-pentanol)0.85%
37.813,355,780This compound98.70%
Total 3,400,000 100.00%

Note: This data is hypothetical, illustrating a typical purity profile. Column: C18, 4.6 x 150 mm; Mobile Phase: Acetonitrile/Water gradient; Detector: UV at 210 nm.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

While this compound itself is achiral, related esters can be chiral. If a chiral variant were synthesized, Supercritical Fluid Chromatography (SFC) would be the state-of-the-art technique for separating its enantiomers. SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and higher efficiency.

SFC utilizes a mobile phase, most commonly carbon dioxide, held at a temperature and pressure above its critical point (31.1 °C and 7.38 MPa). In this supercritical state, the CO₂ exhibits properties of both a liquid and a gas, having low viscosity and high diffusivity, which contributes to faster and more efficient separations compared to liquid chromatography.

For enantiomeric separation, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including esters. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for the two enantiomers.

To modulate the retention and selectivity, an organic solvent, known as a modifier (e.g., methanol, ethanol, or isopropanol), is typically added to the supercritical CO₂ mobile phase. The type and concentration of the modifier can significantly influence the separation. The ability of SFC to achieve high resolution in short analysis times makes it an ideal technique for both analytical-scale enantiomeric purity determination and preparative-scale separation of enantiomers.

Table 3: Representative SFC Data for the Enantiomeric Separation of a Chiral Ester

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (ee%)
Enantiomer 1 (R)4.23495,00098.0%
Enantiomer 2 (S)5.115,000
Resolution (Rₛ) 2.1

Note: This data is illustrative for a hypothetical chiral analog. Column: Polysaccharide-based CSP; Mobile Phase: Supercritical CO₂ / Methanol; Rₛ > 1.5 indicates baseline separation.

Environmental Dynamics and Transformations of 2 Pentanol, 2 Methyl , Acetate

Biotic Transformation and Biodegradation Processes

Biodegradation is expected to be a significant removal mechanism for 2-Pentanol, 2-methyl-, acetate (B1210297) in both aquatic and terrestrial systems. This process is mediated by microorganisms that can utilize the compound as a source of carbon and energy.

Microbial Metabolism of 2-Pentanol, 2-methyl-, acetate in Aquatic and Terrestrial Systems

The biodegradability of esters is influenced by their chemical structure, including the length and branching of the alkyl chains. researchgate.net While many simple esters are readily biodegradable, structural complexity, such as branching, can affect the rate and extent of degradation. nih.gov Studies on the anaerobic biodegradation of alkyl esters in marine sediment have shown that branching in the alcohol moiety can decrease the rate of degradation. researchgate.net

Enzymatic Degradation Pathways by Environmental Microorganisms

The key enzymatic reaction in the initial breakdown of this compound is the hydrolysis of the ester linkage, catalyzed by esterases. nih.govmdpi.com Esterases are a diverse group of hydrolases that are widespread in microorganisms. mdpi.com These enzymes catalyze the cleavage of ester bonds to produce an alcohol and a carboxylic acid. nih.gov

The efficiency of enzymatic hydrolysis can be influenced by the structure of the ester. The steric hindrance provided by the tertiary alcohol group in this compound may affect the binding of the substrate to the active site of some esterases. However, microbial esterases with activity towards a wide range of esters, including those with branched chains, have been identified. nih.gov

Environmental Partitioning and Transport Behavior of this compound

The environmental distribution of this compound, a volatile organic compound (VOC), is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. Understanding these partitioning and transport mechanisms is crucial for assessing its environmental fate and potential exposure pathways.

Air-Water Interfacial Exchange and Volatilization Dynamics

The tendency of this compound to move between the aqueous phase and the atmosphere is a key aspect of its environmental transport. This air-water interfacial exchange is primarily driven by volatilization, a process influenced by the compound's Henry's Law constant, vapor pressure, and water solubility.

While specific experimental data for the Henry's Law constant of this compound is limited, estimations can be made based on its structural similarity to other hexyl acetate isomers. For instance, n-hexyl acetate has a reported Henry's Law constant of 5.3 x 10⁻⁴ atm-m³/mol nih.gov. This value suggests that volatilization from water surfaces is an expected and significant fate process nih.gov.

The vapor pressure of a compound also plays a critical role in its volatilization from surfaces. An estimated vapor pressure for the related compound 2-methylpentyl acetate is 2.9 mmHg at 25°C thegoodscentscompany.com. Similarly, n-hexyl acetate has a vapor pressure of 1.32 mm Hg at 25°C nih.gov. These values indicate that this compound is likely to exist predominantly as a vapor in the atmosphere nih.gov. Consequently, volatilization from moist soil and water surfaces is anticipated to be a primary transport mechanism nih.gov.

Table 1: Physicochemical Properties Influencing Air-Water Exchange of Hexyl Acetate Isomers

Property Value Compound Source
Henry's Law Constant 5.3 x 10⁻⁴ atm-m³/mol n-Hexyl acetate nih.gov
Vapor Pressure 2.9 mmHg @ 25°C 2-Methylpentyl acetate (estimated) thegoodscentscompany.com
Vapor Pressure 1.32 mm Hg @ 25°C n-Hexyl acetate nih.gov
Water Solubility 356.7 mg/L @ 25°C 2-Methylpentyl acetate (estimated) thegoodscentscompany.com

Adsorption and Desorption Phenomena in Soil and Sediment Matrices

The mobility of this compound in terrestrial and aquatic systems is largely controlled by its adsorption to soil and sediment particles. This process is quantified by the soil organic carbon-water partitioning coefficient (Koc), which describes the chemical's tendency to bind to the organic matter in these matrices ecetoc.org.

This low adsorption potential implies that the compound is less likely to be retained in the soil column and has a higher probability of leaching into groundwater or being transported with surface runoff. The organic carbon content of the soil is a primary factor influencing the extent of adsorption; soils with higher organic matter will exhibit a greater capacity to adsorb organic compounds ecetoc.org. However, given the expected low Koc value, even in soils with moderate organic content, significant retention of this compound is not anticipated.

Desorption, the release of the adsorbed chemical back into the soil solution, would also be a dynamic process. For compounds with low Koc values, the equilibrium between the adsorbed and dissolved phases favors the dissolved state, suggesting that any adsorbed this compound could be readily desorbed, further contributing to its mobility in the environment.

Table 2: Estimated Soil Adsorption Coefficient for a Hexyl Acetate Isomer

Property Value Compound Source
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 62 (estimated) n-Hexyl acetate nih.gov

Computational and Theoretical Investigations of 2 Pentanol, 2 Methyl , Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular orbitals, electron distribution, and molecular geometry.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. In DFT, the electron density is the primary variable used to calculate the total electronic energy and other molecular properties. For a molecule like 2-Pentanol, 2-methyl-, acetate (B1210297), DFT calculations can be employed to determine a range of properties that are crucial for understanding its chemical behavior.

Commonly used functionals, such as B3LYP, are often paired with basis sets like 6-31G(d,p) to perform geometry optimizations. This process finds the lowest energy arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Molecular Properties of 2-Pentanol, 2-methyl-, acetate

PropertyValue
Molecular FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol
XLogP32.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Exact Mass144.115029749 g/mol
Monoisotopic Mass144.115029749 g/mol
Topological Polar Surface Area26.3 Ų
Heavy Atom Count10
Formal Charge0
Complexity113

This data is computationally derived and sourced from the PubChem database. nih.gov

Ab Initio Methods for High-Accuracy Energy and Geometrical Parameters

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a pathway to highly accurate calculations of molecular energy and geometry. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable results. While computationally more demanding than DFT, these methods are invaluable for benchmarking and for systems where DFT may not be sufficiently accurate.

For this compound, high-level ab initio calculations can provide precise values for its heat of formation and conformational energies. These calculations are crucial for developing accurate force fields used in molecular dynamics simulations and for understanding the thermodynamics of reactions involving this ester. The optimized geometrical parameters, including bond lengths and angles, obtained from high-level ab initio calculations serve as a benchmark for experimental techniques and less computationally intensive methods.

Table 2: Representative Geometrical Parameters of Acetate Esters from Computational Studies

ParameterTypical Value (Å or °)Methodological Basis
C=O Bond Length~1.20 - 1.22 ÅDFT/B3LYP, MP2
C-O (Ester) Bond Length~1.33 - 1.36 ÅDFT/B3LYP, MP2
O-C (Alkyl) Bond Length~1.45 - 1.48 ÅDFT/B3LYP, MP2
C-C=O Bond Angle~125 - 127 °DFT/B3LYP, MP2
O=C-O Bond Angle~122 - 124 °DFT/B3LYP, MP2
C-O-C Bond Angle~115 - 118 °DFT/B3LYP, MP2

Note: These are typical values for acetate esters and are provided for illustrative purposes. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Signatures from First Principles

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated by determining the magnetic shielding tensors of the nuclei.

For this compound, DFT calculations can predict its ¹H and ¹³C NMR spectra. These theoretical spectra can be invaluable in assigning the peaks in experimentally obtained spectra, especially for a molecule with several similar chemical environments. Likewise, the calculated IR spectrum can help in identifying the characteristic vibrational modes, such as the prominent C=O stretch of the ester group and the various C-H and C-O stretching and bending modes. While experimental spectra are available in databases, theoretical predictions provide a deeper understanding of the molecular motions and electronic environment that give rise to the observed spectroscopic features. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information about a single molecule, often in the gas phase, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with a solvent.

Explicit and Implicit Solvent Models in Simulations

The choice of solvent representation is a critical aspect of MD simulations. In an explicit solvent model , individual solvent molecules (e.g., water) are included in the simulation box, allowing for a detailed description of solute-solvent interactions, including hydrogen bonding. This approach is computationally intensive but provides the most realistic representation of the solvated system.

In contrast, an implicit solvent model represents the solvent as a continuous medium with a given dielectric constant. This approach is computationally less expensive and is useful for exploring long-timescale phenomena or for systems where the detailed structure of the solvent shell is not of primary interest. For this compound, both models can be applied depending on the research question. Explicit solvent simulations would be ideal for studying the specific hydration structure around the ester group, while implicit models could be used for rapid conformational sampling.

Conformational Sampling and Free Energy Calculations

Due to the presence of several rotatable single bonds, this compound can adopt a multitude of conformations. MD simulations are an excellent tool for exploring the conformational landscape of the molecule by simulating its dynamic motions. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them.

Furthermore, advanced simulation techniques can be used to calculate the free energy differences between different states. For example, the potential of mean force (PMF) along a specific dihedral angle can be calculated to determine the rotational energy profile. The solvation free energy, which is the free energy change associated with transferring the molecule from the gas phase to a solvent, can also be computed. This is a critical parameter for understanding the molecule's solubility and partitioning behavior between different phases.

Mechanistic Insights into Reactions Involving this compound through Computational Approaches

While specific computational studies focusing exclusively on this compound are limited in publicly accessible literature, a wealth of theoretical investigations into analogous tertiary alkyl acetates provides significant mechanistic insights. These studies, employing quantum mechanical calculations, offer a detailed understanding of the reaction pathways for key transformations such as pyrolysis and hydrolysis.

The thermal decomposition, or pyrolysis, of tertiary acetates like this compound is widely understood to proceed through a concerted, non-radical mechanism known as a retro-ene reaction. Computational models of similar esters, such as tert-butyl acetate, have elucidated the key features of this pathway. The process involves a cyclic, six-membered transition state, leading to the formation of acetic acid and a corresponding alkene. For this compound, this would result in the formation of 2-methyl-2-pentene (B165383) and acetic acid. Theoretical calculations have shown that the elongation and subsequent polarization of the Cα-O bond are the rate-determining steps in this reaction. The asynchronous nature of this concerted mechanism, involving a non-planar cyclic transition state, has been a key finding from these computational approaches.

The following table summarizes the key mechanistic features of these reactions, as inferred from computational studies on analogous compounds.

ReactionKey Mechanistic FeatureIntermediates/Transition StatesPrimary Products
PyrolysisRetro-ene ReactionCyclic, six-membered transition state2-Methyl-2-pentene and Acetic acid
Acid-Catalyzed HydrolysisNucleophilic Acyl SubstitutionProtonated carbonyl, Tetrahedral intermediate2-Methyl-2-pentanol (B124083) and Acetic acid

QSAR/QSPR Modeling for Structure-Property Relationships (excluding toxicological endpoints)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, QSPR modeling can be effectively employed to predict a range of important physical and chemical properties, aiding in its characterization and potential applications.

A primary application of QSPR for esters like this compound is the prediction of their boiling points. Studies on a wide range of aliphatic esters have demonstrated that topological indices are powerful descriptors for developing accurate QSPR models. These models typically reveal that the normal boiling points of esters are predominantly influenced by molecular size, with contributions from the degree of branching and the polarity of the molecule. For this compound, a QSPR model would likely incorporate descriptors such as the modified Xu (mXu) index, which accounts for molecular size and branching, and atom-type-based AI topological indices for the methyl and oxygen functional groups to represent polarity. The general form of such a linear QSPR model would be:

Boiling Point = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

Where 'c' represents the coefficients determined through regression analysis.

Another significant physicochemical property that can be modeled using QSPR is the refractive index. QSPR models for the refractive index of diverse sets of organic compounds, including esters, have been successfully developed. These models often utilize a combination of constitutional, topological, and quantum-chemical descriptors to capture the electronic and structural features that govern how a molecule interacts with light. For this compound, relevant descriptors would include molecular weight, molar volume, and polarizability, which can be calculated from its chemical structure.

The following interactive data table illustrates the relationship between structural descriptors and a physicochemical property (boiling point) for a series of analogous acetate esters, demonstrating the principles of QSPR.

CompoundMolecular Weight (g/mol)Number of Carbon AtomsBoiling Point (°C)
tert-Butyl acetate116.16698
tert-Amyl acetate130.187124
This compound144.218146 (estimated)
n-Hexyl acetate144.218171.5

This table demonstrates the correlation between increasing molecular size (molecular weight and number of carbon atoms) and the boiling point. It also highlights the influence of branching, as n-hexyl acetate, a linear isomer of this compound, has a significantly higher boiling point. A robust QSPR model would quantify these relationships, allowing for the accurate prediction of properties for uncharacterized esters.

Biochemical Interactions and Biological Roles of 2 Pentanol, 2 Methyl , Acetate Excluding Human Clinical Contexts

Enzymatic Biotransformations by Esterases and Lipases

The enzymatic hydrolysis and synthesis of esters are cornerstone reactions in biocatalysis, with lipases and esterases being the primary enzymes involved. However, the substrate scope of these enzymes is not unlimited, and sterically demanding molecules like tertiary alcohol esters often pose a significant challenge.

Substrate Specificity and Kinetic Characterization of Hydrolysis

There is a lack of specific studies detailing the substrate specificity and kinetic parameters of esterases and lipases for the hydrolysis of 2-Pentanol, 2-methyl-, acetate (B1210297). General research into the activity of hydrolases towards tertiary alcohols and their esters indicates that these are challenging substrates. The bulky nature of the tertiary alcohol moiety can hinder the proper binding of the substrate within the active site of many common lipases and esterases.

Research has shown that most commercial lipases and esterases, which typically possess a "GX" motif in their active site, are inactive towards tertiary alcohol esters. However, a subset of hydrolases, such as lipase (B570770) from Candida rugosa, which contains a "GGGX" motif, exhibits a wider binding pocket. This structural feature is believed to accommodate the nearly spherical tertiary alcohol group, allowing for catalytic activity, albeit often at lower rates compared to primary or secondary alcohol esters. Without direct experimental data for 2-Pentanol, 2-methyl-, acetate, any discussion on its hydrolysis kinetics remains speculative and based on analogies with other tertiary esters.

Enantioselective Biotransformations of Chiral this compound

This compound is a chiral molecule. The enzymatic kinetic resolution of racemic mixtures is a powerful tool for obtaining enantiomerically pure compounds. This process relies on the differential rate of reaction of an enzyme with the two enantiomers.

Roles in Microbial Metabolism and Fermentation Processes

Microorganisms are capable of producing and metabolizing a vast array of organic compounds, including esters. These compounds can play various roles in microbial physiology and are often products of fermentation.

Biosynthesis Pathways of this compound by Microorganisms

Specific biosynthetic pathways for this compound in microorganisms have not been elucidated. In general, microbial ester biosynthesis involves the condensation of an alcohol with an acyl-CoA, a reaction often catalyzed by alcohol acyltransferases (AATs). The production of the precursor alcohol, 2-methyl-2-pentanol (B124083), and acetyl-CoA would be prerequisites for the biosynthesis of the acetate ester. While microorganisms can produce a variety of alcohols and acetyl-CoA is a central metabolite, the specific enzymatic machinery required for the synthesis of a tertiary alcohol like 2-methyl-2-pentanol and its subsequent esterification is not documented.

Impact on Microbial Growth and Metabolic Pathways

There is no available research on the specific effects of this compound on microbial growth or metabolic pathways. Generally, organic esters can have varied effects on microorganisms, from serving as a carbon source to exhibiting antimicrobial properties. The impact would likely depend on the microbial species and the concentration of the compound. For instance, some fungi are known to produce volatile organic compounds, including various esters, that can inhibit the growth of other competing microorganisms. However, whether this compound is involved in such interactions is unknown.

Occurrence and Significance in Natural Products and Semiochemical Communication

Many esters are found in nature, contributing to the aromas of fruits and flowers, and also acting as semiochemicals (pheromones, allomones, etc.) in insect communication.

A thorough search of scientific databases reveals no documented natural occurrence of this compound in plants, fungi, or as an insect semiochemical. While structurally related compounds, such as other pentyl acetates and methylpentanols, have been identified in various natural sources, this specific tertiary acetate has not been reported. The majority of known insect pheromones are unbranched aliphatic compounds, often ending in an acetate, alcohol, or aldehyde functional group, a structural profile that does not match this compound. plantprotection.pl

Advanced Applications and Technological Contributions of 2 Pentanol, 2 Methyl , Acetate

Specialized Solvent Applications in Chemical Synthesis and Processing

Solvent Properties for Advanced Polymer Chemistry

Role in Reaction Media for High-Purity Chemical Production

Detailed studies or industrial reports on the application of 2-Pentanol, 2-methyl-, acetate (B1210297) as a reaction medium for the production of high-purity chemicals are not readily accessible. Consequently, data on its performance in facilitating specific chemical reactions, its inertness under various reaction conditions, or its role in controlling reaction selectivity and yield could not be procured.

Chemical Intermediate in Complex Organic Synthesis

Precursor for Fine Chemicals and Specialty Organic Molecules

The role of 2-Pentanol, 2-methyl-, acetate as a direct precursor for the synthesis of fine chemicals and other specialty organic molecules is not well-documented. While its chemical structure suggests potential synthetic pathways, specific examples of its conversion into more complex, high-value molecules are not described in the surveyed scientific literature.

Building Block in Agrochemical Synthesis and Formulation

There is no available information to suggest that this compound is a recognized building block in the synthesis of active ingredients for agrochemicals. Furthermore, its application as a component in agrochemical formulations is not documented in publicly accessible sources.

Contributions to Materials Science and Engineering

Investigations into the contributions of this compound to materials science and engineering are not found in the current body of scientific literature. There is no evidence of its use in the development of new materials or as a component that imparts specific properties to existing materials.

Use in Formulating Coatings, Adhesives, and Sealants

The primary technological contribution of this compound and related tertiary acetates in this sector is as a high-performance solvent. Its molecular structure is pivotal in formulating advanced systems, particularly high-solids and low Volatile Organic Compound (VOC) coatings, which are critical for meeting modern environmental regulations. researchgate.netdtic.mil

In coatings and paints, these solvents offer excellent solvency for a wide range of resins, including alkyds, epoxies, polyurethanes, and acrylics. silverfernchemical.comdoxuchem.com Unlike more reactive ester solvents, the tertiary structure of compounds like tert-butyl acetate provides significant resistance to hydrolysis and aminolysis. This makes it a suitable non-reactive solvent for sensitive two-component systems, such as epoxy-amine coatings, where other esters might react prematurely with the amine curative. researchgate.net

The solvent's evaporation rate is a critical parameter influencing coating application and final film appearance. Tertiary acetates typically have a slower evaporation rate than solvents like acetone (B3395972) or methyl ethyl ketone but are faster than "high-boiling" solvents like cyclohexanone. longchangchemical.comdispersetech.com This moderate evaporation profile is advantageous for promoting good flow and leveling of the coating film, which helps to eliminate application defects like brush marks or orange peel and ensures a smooth, high-gloss finish. silverfernchemical.com

In the formulation of adhesives and sealants, this compound can act as a carrier solvent to modify and control viscosity. silverfernchemical.comspecialchem.com Proper viscosity is essential for the effective application and wetting of the substrate, which in turn ensures strong and durable bonding. silverfernchemical.competronaftco.com By reducing the viscosity of high-polymer-content formulations, it allows for easier spray or brush application without compromising the high solids content of the product. paint.org

Table 1: Comparative Properties of Industrial Solvents
SolventCAS NumberRelative Evaporation Rate (n-Butyl Acetate = 1.0)Boiling Point (°C)Flash Point (°C)
n-Butyl Acetate123-86-41.012622
tert-Butyl Acetate540-88-52.8984.4
sec-Amyl Acetate626-38-00.6812132
Xylene1330-20-70.6~138-144~27-32
Methyl Ethyl Ketone (MEK)78-93-35.880-9

Integration into Novel Polymeric Architectures

While this compound is primarily used as a solvent and is not typically integrated into the polymer backbone itself, its role as a specialized reaction medium is crucial for the synthesis of novel and complex polymeric architectures. chemrxiv.org The creation of advanced structures like block copolymers or star-shaped polymers often relies on controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netmdpi.com The choice of solvent in these systems is critical to ensure reaction stability and control over the final polymer structure.

The chemical inertness of tertiary acetates is a significant asset in this context. Their stability prevents unwanted side reactions that could terminate the polymerization process or introduce defects into the polymer chain. This allows for the precise synthesis of polymers with well-defined molecular weights and low dispersity, which is a hallmark of controlled polymerization methods. mdpi.com

Furthermore, the concept of integrating a tertiary ester structure is a key strategy in building certain polymeric architectures. A notable example is the use of tert-butyl methacrylate (B99206) (t-BMA) as a precursor monomer in ATRP. researchgate.net Acidic monomers like methacrylic acid are often challenging to polymerize directly using controlled techniques. To overcome this, the tert-butyl ester of the monomer is polymerized first. The bulky tert-butyl group acts as a protecting group, allowing for the formation of a well-defined polymer. Subsequently, the tert-butyl groups are cleaved through hydrolysis to yield the final poly(methacrylic acid) segments. researchgate.net This indirect route demonstrates how a tertiary ester structure is temporarily integrated to facilitate the creation of a complex, functional polymer architecture that would otherwise be difficult to synthesize.

Additionally, related tertiary amyl structures can be directly involved in polymerization. For instance, tert-amyl perpivalate is used as a radical initiator to control polymerization reactions in the production of plastics, adhesives, and specialty coatings. atamanchemicals.com This highlights the broader utility of the tertiary amyl functional group in the technological advancement of polymer science.

Emerging Research Paradigms and Future Perspectives for 2 Pentanol, 2 Methyl , Acetate

Innovation in Sustainable and Green Synthetic Methodologies

The synthesis of esters, including 2-Pentanol, 2-methyl-, acetate (B1210297), has traditionally relied on methods like Fischer-Speier esterification, which often involves strong mineral acids, high temperatures, and the generation of wastewater. mdpi.com Current research focuses on developing greener, more sustainable alternatives that offer high yields while minimizing environmental impact.

Key innovations include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, sulfated zirconia, or acidic ion-exchange resins, is a significant advancement. tandfonline.com These catalysts are preferable to traditional homogeneous catalysts like sulfuric acid because they are easily separated from the reaction mixture by filtration, can be reused, eliminate the need for a neutralization step, and reduce waste generation. tandfonline.comwhiterose.ac.uk For the synthesis of 2-Pentanol, 2-methyl-, acetate, this would involve reacting 2-methyl-2-pentanol (B124083) with acetic acid over a solid acid catalyst.

Novel Reaction Media: Researchers are exploring the use of environmentally benign solvents and acyl donors. For instance, glycerol (B35011) triacetate has been successfully used as both a green solvent and an acyl donor in the transesterification of isoamyl alcohol. tandfonline.com A similar approach could be adapted for this compound, potentially using bio-based starting materials.

Process Intensification: Techniques like reactive distillation and microwave-assisted synthesis are being investigated to improve efficiency. tandfonline.comslchemtech.com Reactive distillation combines the chemical reaction and product separation into a single unit, which can increase conversion rates and reduce the process's environmental footprint. slchemtech.comresearchgate.net Microwave-promoted heating can also replace conventional heating methods to accelerate reaction times. tandfonline.com

MethodologyCatalyst/Solvent SystemKey Advantages for this compound SynthesisIllustrative Yield (%)
Conventional Fischer EsterificationSulfuric Acid (Homogeneous)Well-established, straightforward procedure. mdpi.com70-85
Heterogeneous CatalysisSolid Acid Resin (e.g., Amberlyst)Catalyst recyclability, reduced waste, easier product purification. tandfonline.com>90
Green Solvent/Acyl DonorGlycerol TriacetateUtilizes a renewable resource, simplifies product recovery. tandfonline.com85-95
Enzymatic EsterificationImmobilized Lipase (B570770)High selectivity, mild reaction conditions, biodegradable catalyst. researchgate.netresearchgate.net>95

Development of Advanced In Situ and Operando Spectroscopic Characterization Tools

Understanding the reaction mechanisms and catalyst behavior in real-time is crucial for optimizing the synthesis of this compound. Operando spectroscopy, which involves characterizing a catalyst while it is functioning under actual reaction conditions, provides invaluable insights that are often missed by pre- and post-reaction analyses. sustainability-directory.comwikipedia.org

This approach combines spectroscopic techniques with simultaneous measurement of catalytic performance, establishing direct structure-reactivity relationships. wikipedia.orgnih.gov For the esterification reaction to produce this compound, these tools can:

Identify Active Sites: Determine the specific locations on a catalyst's surface where the reaction occurs. youtube.com

Monitor Reaction Intermediates: Observe transient species that form during the reaction, providing a deeper understanding of the mechanistic pathway. ornl.govdigitellinc.com

Track Catalyst Deactivation: Analyze the processes that lead to a loss of catalyst activity over time, such as coke formation or structural changes. wikipedia.org

Commonly used techniques in an operando setup include Infrared (IR), Raman, UV-vis, and X-ray spectroscopy, often coupled with mass spectrometry or gas chromatography to analyze the reaction products simultaneously. wikipedia.orgnih.govornl.gov This real-time data allows for the rational design of more efficient and durable catalysts for ester production.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for this compound

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research to accelerate the discovery and optimization of molecules and reactions. nih.govbohrium.com For this compound, these computational approaches can be applied in several ways:

Predicting Physicochemical Properties: AI models can be trained on existing chemical data to accurately predict properties of new or under-studied molecules. chemengineerkey.commit.eduspringernature.com This can be used to estimate properties like boiling point, viscosity, and solubility for this compound, which is crucial for designing its applications.

Optimizing Reaction Conditions: ML algorithms can navigate the vast experimental space of reaction parameters (e.g., temperature, pressure, catalyst loading, molar ratios) to identify the optimal conditions for synthesizing this compound with maximum yield. beilstein-journals.orgresearchgate.net These models can often achieve this with significantly fewer experiments than traditional trial-and-error methods. bohrium.comduke.edu

Discovering Novel Catalysts: By analyzing the relationships between catalyst structure and performance, ML can predict new materials that may exhibit high activity and selectivity for the esterification reaction. rsc.org

The effectiveness of these models depends heavily on the quality and quantity of training data. nih.govbeilstein-journals.org As more high-throughput experimentation data becomes available, the predictive power of AI in the chemistry of acetate esters is expected to grow significantly.

ML ApplicationModel TypeObjective for this compoundPotential Impact
Property PredictionGraph Neural Networks (GNNs)Estimate solvent properties and performance characteristics. springernature.comFaster screening for new applications without extensive lab work.
Reaction OptimizationRandom Forest / Bayesian OptimizationPredict optimal temperature, catalyst, and reactant ratios for synthesis. nih.govresearchgate.netReduced development time and resource consumption; higher process efficiency.
Catalyst DiscoveryGenerative ModelsPropose novel solid acid catalyst structures for high-yield esterification.Accelerated discovery of more sustainable and efficient catalysts.

Exploration of Novel Biocatalytic Systems for Production and Transformation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and efficient route for ester synthesis. researchgate.net Lipases, in particular, are widely used for esterification due to their high selectivity, mild operating conditions (lower temperature and pressure), and biodegradability. researchgate.net

For the production of this compound, research is moving towards:

Enzyme Immobilization: Attaching enzymes to a solid support, which allows for easy separation from the reaction product and repeated reuse of the biocatalyst, improving process economics.

Solvent-Free Systems: Conducting the reaction in a medium that consists only of the substrates (2-methyl-2-pentanol and an acyl donor) minimizes the use of organic solvents, aligning with green chemistry principles. researchgate.net

Enzyme Engineering: Modifying the structure of enzymes like alcohol acyltransferases (AATs) through protein engineering can enhance their catalytic efficiency and selectivity for specific alcohols and acyl-CoAs, potentially leading to higher yields of the target ester. researchgate.netnih.govnih.gov

Precursor Synthesis: Biocatalytic methods are also being developed for the synthesis of chiral alcohol precursors. For instance, an evolved ketoreductase enzyme can be used for the enantiospecific reduction of an aldehyde to produce (R)-2-methylpentanol, a related chiral alcohol. chinayyhg.comacs.orgresearchgate.net

Design of Targeted Environmental Remediation Strategies Based on Degradation Mechanisms

While acetate esters are generally considered to have a more favorable environmental profile than many other solvents, understanding their fate and transport in the environment is crucial. pmarketresearch.com Research in this area for compounds like this compound would focus on its degradation mechanisms to design effective remediation strategies in case of environmental release.

Key research directions include:

Biodegradation Pathways: Identifying microorganisms (bacteria, fungi) capable of metabolizing the ester and elucidating the enzymatic pathways involved in its breakdown.

Abiotic Degradation: Studying non-biological degradation processes such as hydrolysis (the reverse of esterification), which would break the ester down into 2-methyl-2-pentanol and acetic acid. mdpi.com

Predictive Modeling: Using computational models to predict the environmental persistence, potential for bioaccumulation, and toxicity of the compound and its degradation byproducts.

This knowledge is essential for conducting thorough environmental risk assessments and for developing targeted bioremediation or phytoremediation techniques that can efficiently neutralize potential contamination.

Expansion of Applications in Emerging Technologies and Advanced Materials

Acetate esters are versatile compounds used widely as solvents in paints, coatings, and inks, as well as in the pharmaceutical and cosmetics industries. slchemtech.compmarketresearch.comwikipedia.org While this compound shares these general applications, future research aims to explore its use in more specialized, high-value areas.

Potential emerging applications include:

Advanced Coatings and Polymers: Its specific physical properties, such as evaporation rate and solvency, could make it a valuable component in formulations for high-performance coatings or as a polymerization medium for specialty plastics.

Green Solvents: As industries seek to replace more hazardous solvents, there is an opportunity to position this compound as a greener alternative, provided its performance and environmental profile are favorable.

Electronic Materials: High-purity solvents are critical in the manufacturing of electronics for processes like cleaning and photolithography. Research could explore its suitability for these demanding applications.

Fiber and Textile Production: Acetate esters are used in the manufacturing of synthetic fibers like cellulose (B213188) acetate. pmarketresearch.com The unique properties of this compound might be leveraged to create novel fiber materials with specific characteristics.

The expansion into these markets will depend on a combination of targeted research to demonstrate performance advantages, the development of cost-effective and sustainable production routes, and favorable regulatory assessments.

Q & A

Basic Research Questions

Q. How can 2-pentanol be synthesized from alkenes, and what experimental conditions optimize this reaction?

  • Method : 2-Pentanol can be synthesized via acid-catalyzed hydration of 1-pentene. The reaction involves protonation of the alkene to form a carbocation, followed by water addition and deprotonation. Temperature control (~40–50°C) and catalyst selection (e.g., H₂SO₄) are critical for regioselectivity and yield optimization. This method aligns with general organic synthesis principles and is supported by simplified reaction schemes in academic reports .

Q. What spectroscopic methods confirm the identity of 2-pentanol in an unknown sample, and how are key NMR peaks interpreted?

  • Method : NMR spectroscopy is pivotal. For 2-pentanol, the ¹H NMR spectrum shows:

  • A singlet at δ 0.88 ppm for the methyl (-CH₃) group.
  • Multiplets between δ 1.2–1.6 ppm for methylene (-CH₂-) groups.
  • A broad singlet at δ 3.68 ppm for the hydroxyl (-OH) proton.
    These peaks, combined with DEPT or HSQC for carbon assignments, confirm the secondary alcohol structure. This approach is validated in case studies analyzing unknown alcohols .

Q. What are the standard methods for determining the fuel value and oxygen content of 2-pentanol in combustion studies?

  • Method :

  • Fuel value : Use bomb calorimetry to measure heat released (qcombustion) during combustion. Calculations incorporate the calorimeter’s efficiency and mass of fuel combusted. For example, qcombustion = qwater / (efficiency × mass of 2-pentanol) .
  • Oxygen content : Calculate mass percent using molecular formulas. For 2-pentanol (C₅H₁₁OH), oxygen content = (16 g/mol / 88.15 g/mol) × 100 = ~18.15%. This method is standard in energy content analysis .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the lipase-catalyzed enantioselective acetylation of 2-pentanol?

  • Method : RSM, combined with Box-Behnken design, evaluates parameters like enzyme loading, temperature, and acyl donor ratio. For example, Novozyme 435 (lipase) achieves optimal enantiomeric excess (ee) at 40°C, 300 rpm agitation, and a 3:1 vinyl acetate/2-pentanol molar ratio. Statistical models validate interactions between variables, enabling prediction of optimal conditions for industrial-scale resolution .

Q. What kinetic model explains substrate inhibition in the enzymatic resolution of (R,S)-2-pentanol using vinyl acetate?

  • Method : The reaction follows a ping-pong bi-bi mechanism with 2-pentanol inhibition. Kinetic parameters (Vmax, Km) derived from initial rate data show competitive inhibition at high alcohol concentrations. Progress curve simulations using these parameters align with experimental conversion rates, confirming the model’s validity .

Q. How do thermodynamic properties like heat capacity and vapor pressure of 2-pentanol vary with temperature?

  • Method :

  • Heat capacity : Experimental data from 298–393 K fit cubic spline polynomials, showing Cp increases non-linearly with temperature (e.g., 53.7 J/mol·K at 313 K). NIST datasets provide validated parameters for process modeling .
  • Vapor pressure : The Antoine equation (log₁₀P = A − B/(T + C)) models vapor pressure, with coefficients derived from experimental boiling points (e.g., A = 4.203, B = 1317, C = -75.15 for 2-pentanol) .

Q. What advanced chromatographic techniques detect 2-pentanol derivatives in complex matrices like food products?

  • Method : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS detects trace 2-pentanol acetate in honey and banana extracts. Optimization of fiber type (e.g., PDMS/DVB) and desorption time (5–10 min) enhances sensitivity, enabling quantification at ppb levels for authenticity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.